N-(4-tert-butylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a butanamide chain terminating in a 4-tert-butylphenyl group. The triazolopyridazine scaffold is associated with diverse bioactivities, including cytotoxicity and kinase inhibition, as seen in related derivatives .
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C20H25N5O2/c1-20(2,3)14-8-10-15(11-9-14)21-18(26)7-5-6-16-22-23-17-12-13-19(27-4)24-25(16)17/h8-13H,5-7H2,1-4H3,(H,21,26) |
InChI Key |
MHLRMXHTCANQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analysis.
Key Observations:
- The target compound’s tert-butyl group contributes to a higher logP value compared to pyridinyl- or thiazolyl-containing analogs , favoring passive diffusion across biological membranes.
- Sulfur-containing derivatives (e.g., thiazolyl in or sulfanyl in ) may exhibit stronger intermolecular interactions (e.g., van der Waals, dipole-dipole) but lower metabolic stability due to susceptibility to oxidation.
Table 2: Comparative Bioactivity Profiles
*No direct bioactivity data for the target compound is available in the provided evidence. Predictions are based on structural analogs.
Key Observations:
- The methoxy group in the target compound may reduce cytotoxicity compared to chloro-substituted triazolopyridazines (e.g., compound 24 in has IC₅₀: ~5 μg/mL against Hep cells).
- Butanamide-linked compounds (e.g., benzoxazole derivatives in ) show anti-inflammatory activity, suggesting the target compound’s amide chain could facilitate interactions with inflammatory targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
